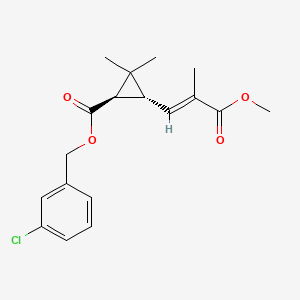
1,2,3,4-Tetrahydronaphthalene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene followed by hydroxylation. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions to convert naphthalene to 1,2,3,4-tetrahydronaphthalene . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation followed by controlled hydroxylation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or acetic anhydride in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalene-1,3-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A precursor to the diol, used as a hydrogen-donor solvent.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dihydroxy derivative with different hydroxyl group positions.
Decahydronaphthalene: A fully hydrogenated derivative with different chemical properties.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,3-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
183429-32-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10-12H,5-6H2 |
Clé InChI |
HVCIHTJTCNLLNU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C2C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


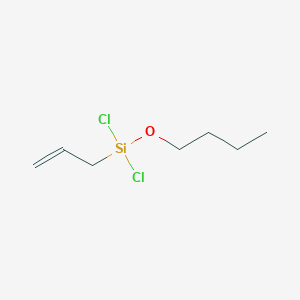
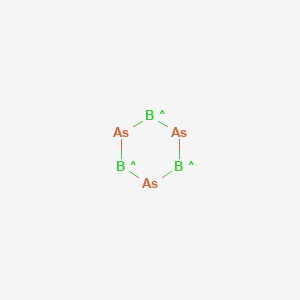
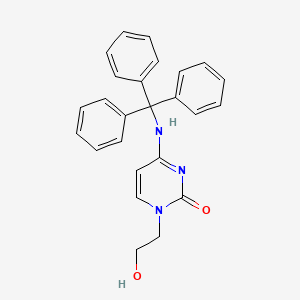
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
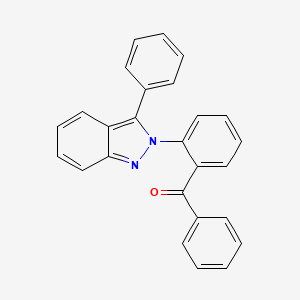
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

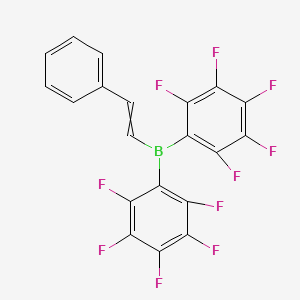
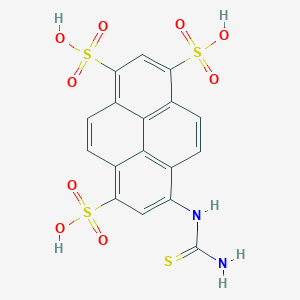

![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
